4-乙酰氨基-2-氯苯甲酸

描述

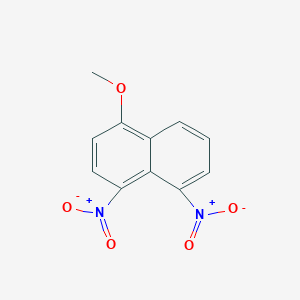

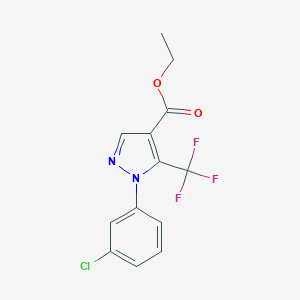

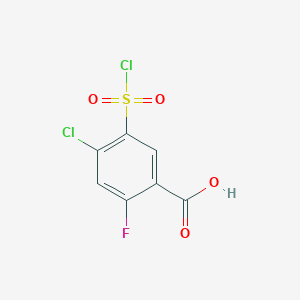

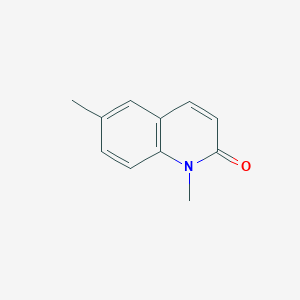

4-Acetamido-2-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3 . It is a component of the antiviral and immunostimulatory drug Inosine Pranobex .

Synthesis Analysis

The synthesis of 4-Acetamido-2-chlorobenzoic acid involves several steps. One study describes the synthesis of derivatives of 4-(2-chloroacetamido) benzoic acid through Fischer’s esterification, Schotten-Baumann, and substitution reactions .Molecular Structure Analysis

The molecular structure of 4-Acetamido-2-chlorobenzoic acid includes a benzene ring with a chlorine atom, an acetamido group, and a carboxylic acid group . The molecular weight is 213.62 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetamido-2-chlorobenzoic acid are not detailed in the search results, it’s known that benzoic acid derivatives can undergo a variety of reactions, including esterification and substitution .Physical And Chemical Properties Analysis

4-Acetamido-2-chlorobenzoic acid has a molecular weight of 213.62 . More specific physical and chemical properties are not provided in the search results.科学研究应用

Application in Pharmacology

- Specific Scientific Field: Pharmacology

- Summary of the Application: CBA is used as a small molecule inhibitor for TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . TMEM206 was reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells . The role of TMEM206 in acid-induced cell death in colorectal cancer cells was investigated, and CBA was studied as a new small molecule inhibitor for TMEM206 .

- Methods of Application or Experimental Procedures: The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .

- Results or Outcomes: In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 with an IC50 of 9.55 µM at low pH, but at pH 6.0, the inhibition is limited . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .

Application in Materials Science

- Specific Scientific Field: Materials Science

- Summary of the Application: CBA has been used in the synthesis of a novel organic single crystal, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which has potential uses in nonlinear optics and optical limiting applications .

- Methods of Application or Experimental Procedures: The 2A5NP4CBA crystal was synthesized and grown using the conventional slow evaporation solution technique (SEST). The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

Application in Ion Channel Research

- Specific Scientific Field: Ion Channel Research

- Summary of the Application: CBA has been studied as a potential inhibitor for various ion channels, including the transient potential melatonin 4 (TRPM4) ion channel .

- Methods of Application or Experimental Procedures: The inhibitory effects of CBA on ion channels were studied using various experimental techniques .

- Results or Outcomes: The study found that CBA demonstrates effective and specific inhibition of certain ion channels .

Application in Bioremediation

- Specific Scientific Field: Bioremediation

- Summary of the Application: CBA can be released into the environment from many different sources, including as a byproduct of the degradation of certain herbicides and drugs . It is also formed during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .

- Methods of Application or Experimental Procedures: The degradation of CBA by various microorganisms, including Cupriavidus sp. strain SK-3, has been studied .

- Results or Outcomes: The accumulation of CBA in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .

Application in Biological Activity

- Specific Scientific Field: Biological Activity

- Summary of the Application: CBA has been studied for its potential biological activities, including antioxidant, antimicrobial, and DNA damage of paracetamol .

- Methods of Application or Experimental Procedures: The biological activities of CBA were studied using various experimental techniques .

- Results or Outcomes: The study found that CBA demonstrates effective and specific biological activities .

安全和危害

属性

IUPAC Name |

4-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJLFBEXYSTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191967 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-chlorobenzoic acid | |

CAS RN |

38667-55-9 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)